BenchChemオンラインストアへようこそ!

Ritodrine

Receptor pharmacology Binding affinity Tocolytic research

Ritodrine hydrochloride (CAS 26652-09-5) is a short-acting β₂-adrenergic agonist supplied at ≥98% purity per USP/EP specifications. Its characterized uterine myometrial binding (Ki = 6.10 nM) and functional inhibition (IC₅₀ = 470 nM) provide a calibrated reference control for β₂-agonist screening and SAR studies—152.5-fold distinct from formoterol in receptor affinity. USP-grade material supports HPLC/LC-MS/MS method development, system suitability testing, and forced degradation studies. As the sole KFDA-approved tocolytic with established pharmacokinetics and extensive comparator data, ritodrine is an essential benchmark for preterm labor research and tocolytic development programs.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 26652-09-5
Cat. No. B1199850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitodrine
CAS26652-09-5
SynonymsDU 21220
DU-21220
DU21220
Hydrochloride, Ritodrine
Pre Par
Pre-Par
PrePar
Ritodrine
Ritodrine Hydrochloride
Yutopa
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O
InChIInChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3/t12-,17-/m0/s1
InChIKeyIOVGROKTTNBUGK-SJCJKPOMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityComplete
1.79e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ritodrine CAS 26652-09-5: Baseline Characteristics and Procurement-Relevant Classification


Ritodrine (CAS 26652-09-5) is a short-acting β₂-adrenergic receptor agonist that produces uterine smooth muscle relaxation via cyclic AMP-mediated reduction of intracellular calcium . First approved in the United States in 1984 and subsequently withdrawn from the US market, ritodrine remains the sole KFDA-approved tocolytic in South Korea and is available in specific research and pharmaceutical supply contexts globally . The compound is supplied as the hydrochloride salt with USP/EP compendial-grade specifications for analytical, formulation, and reference standard applications .

Why Generic Substitution Fails: The Quantifiable Differentiation of Ritodrine from β₂-Agonist Class Members


Within the β₂-adrenergic agonist class, compounds cannot be interchanged without quantifiable consequence. Binding affinity at uterine myometrial β₂-adrenoceptors differs by orders of magnitude: ritodrine exhibits a Ki of 6.10 nM in rat myometrium, while formoterol achieves a Ki of 0.04 nM—a 152.5-fold difference in receptor engagement that translates to approximately 1,237-fold greater functional potency in inhibiting uterine contraction . These binding and functional disparities are compounded by distinct pharmacokinetic elimination profiles and divergent cardiovascular safety signatures that materially affect experimental reproducibility and clinical comparability .

Ritodrine Quantitative Differentiation Evidence: Comparator-Based Binding, Functional, and Clinical Data


Uterine β₂-Adrenoceptor Binding Affinity: Ritodrine vs. Formoterol (Ki Comparison)

In competitive radioligand binding assays using [125I]iodopindolol on pregnant rat myometrium, ritodrine exhibited a Ki of 6.10 nM, compared to 0.04 nM for the long-acting β₂-agonist formoterol, representing a 152.5-fold lower binding affinity .

Receptor pharmacology Binding affinity Tocolytic research Myometrial β₂-adrenoceptor

Inhibition of Uterine Contraction: Functional IC50 Comparison of Ritodrine vs. Formoterol

In isolated rat uterine tissue preparations, ritodrine inhibited both amplitude and frequency of spontaneous contractions with an IC50 of 4.7 × 10⁻⁷ M (470 nM), whereas formoterol achieved an IC50 of 3.8 × 10⁻¹⁰ M (0.38 nM)—a functional potency difference of approximately 1,237-fold .

Uterine contractility Functional assay IC50 Ex vivo pharmacology

Purity Specification: USP Compendial Standard for Ritodrine Hydrochloride

USP monograph specifications for ritodrine hydrochloride establish an assay purity range of 97.0% to 103.0% (dried basis), with related compounds limited to ≤0.5% for any individual impurity and ≤2.0% total impurities, plus ≤1.0% loss on drying, ≤0.2% residue on ignition, and ≤0.002% heavy metals .

Analytical chemistry Quality control Pharmaceutical reference standard USP monograph

Pharmacokinetic Parameter: Volume of Distribution of Ritodrine Following Intramuscular Administration

In a four-way crossover study of 12 healthy female volunteers, the volume of distribution (Vd/f) of ritodrine following 10 mg intramuscular injection was approximately 3-fold higher than that of the pool of ritodrine (sum of parent drug and its metabolites), indicating that ritodrine enters tissue compartments extensively .

Pharmacokinetics Tissue distribution Vd IM administration

Clinical Efficacy in Multifetal Pregnancy: Atosiban vs. Ritodrine for Pregnancy Maintenance

In a 2023 multicenter retrospective analysis of 1,090 nulliparous mothers with threatened preterm labor (571 ritodrine-only; 244 atosiban-only; 275 switched from ritodrine to atosiban), atosiban demonstrated significantly longer pregnancy maintenance than ritodrine in multifetal pregnancies, while total pregnancy duration showed no significant difference between treatments in singletons . A non-responder subpopulation was identified exclusively in the ritodrine cohort.

Clinical obstetrics Multifetal pregnancy Tocolytic efficacy Pregnancy prolongation

Cardiovascular Safety Profile: Atrial Fibrillation Risk in Tocolytic Therapy

A 2025 systematic review and meta-analysis (10 studies, 550 pregnant women) found that ritodrine and nifedipine were associated with a significantly higher risk of atrial fibrillation compared to atosiban, with tocolytic therapy overall showing a mean AF risk increase of 0.2 (95% CI: 0.10–0.30) versus no tocolysis .

Cardiovascular safety Adverse events Atrial fibrillation Tocolytic risk-benefit

High-Impact Research and Industrial Application Scenarios for Ritodrine Based on Verified Differentiation Evidence


Reference Standard Compound in Tocolytic Drug Discovery and β₂-Adrenoceptor Pharmacology

With well-characterized uterine β₂-adrenoceptor binding (Ki = 6.10 nM) and functional inhibition parameters (IC50 = 470 nM in rat uterus), ritodrine serves as a validated reference control in β₂-agonist screening campaigns and structure-activity relationship studies . Its intermediate potency profile provides a calibrated benchmark against which novel tocolytic candidates with divergent potency (e.g., formoterol's IC50 = 0.38 nM) can be quantitatively positioned.

Pharmaceutical Quality Control and Analytical Method Validation Using USP Compendial Standards

USP-grade ritodrine hydrochloride with defined purity specifications (97.0%–103.0% assay; ≤0.5% individual impurities) enables method development, system suitability testing, and reference standard qualification for HPLC and LC-MS/MS assays . The USP monograph's specified relative retention times for tyramine (0.3), threo diastereomer (1.15), and other related compounds support impurity profiling and forced degradation studies.

Preclinical Pharmacokinetic and Tissue Distribution Studies Requiring Validated Assay Protocols

The established pharmacokinetic profile—including 3-fold higher Vd/f for parent compound versus metabolite pool and linear oral absorption in the 10–30 mg range—provides a characterized baseline for distribution studies, formulation development, and bioanalytical method validation using LC-MS/MS quantification . These parameters support experimental design where tissue penetration assessment is required.

Comparator Arm in Clinical Trials Evaluating Tocolytic Efficacy and Cardiovascular Safety

As the sole KFDA-approved tocolytic in South Korea and a historically reference agent with extensive clinical data, ritodrine continues to serve as a comparator arm in randomized controlled trials against newer agents such as nifedipine, atosiban, and magnesium sulfate . The established safety profile—including quantitated atrial fibrillation risk (mean AF risk increase 0.2 vs. no tocolysis)—provides a defined benchmark for adverse event comparisons .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ritodrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.